molecular formula C6H16Cl2N2OS B6202200 (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride CAS No. 2703774-88-1

(3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride

Cat. No.: B6202200
CAS No.: 2703774-88-1
M. Wt: 235.2
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Description

(3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl ring, an amino group, and a lambda6-sulfanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride typically involves multiple steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions are employed to introduce the amino group onto the cyclopentyl ring.

    Formation of the Imino Group: The imino group is introduced through condensation reactions with suitable aldehydes or ketones.

    Incorporation of the Lambda6-Sulfanone Moiety:

    Final Conversion to Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and imino groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3-aminocyclobutyl)(imino)methyl-lambda6-sulfanone dihydrochloride
  • (3-aminocyclohexyl)(imino)methyl-lambda6-sulfanone dihydrochloride

Uniqueness

(3-aminocyclopentyl)(imino)methyl-lambda6-sulfanone dihydrochloride is unique due to its specific ring size and substitution pattern. This confers distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and development.

Properties

CAS No.

2703774-88-1

Molecular Formula

C6H16Cl2N2OS

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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